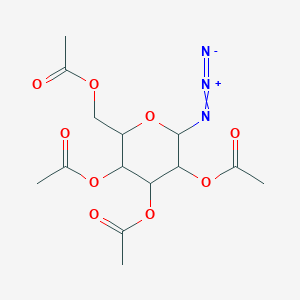

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Azide from D-Glucose

This guide provides a comprehensive, in-depth exploration of the synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, a pivotal intermediate in glycoscience and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern this multi-step synthesis.

Introduction: The Significance of Glycosyl Azides

Glycosyl azides, such as the title compound, are versatile building blocks in carbohydrate chemistry. The azide moiety serves as a stable and relatively unreactive functional group that can be chemoselectively transformed into a variety of other functionalities. Most notably, it is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the facile conjugation of sugars to other molecules. This has profound implications in drug discovery, proteomics, and materials science. The β-configuration at the anomeric center is often crucial for biological activity, making stereocontrolled synthesis paramount.

The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide from the readily available and inexpensive D-glucose is a classic and practical route, proceeding through three key transformations:

-

Peracetylation of D-Glucose: Protection of the hydroxyl groups as acetates.

-

Formation of the Glycosyl Bromide: Installation of a good leaving group at the anomeric position.

-

Azide Substitution: Stereospecific introduction of the azide functionality.

This guide will dissect each of these stages, providing detailed, field-proven protocols and expert insights into the critical parameters that ensure a successful synthesis.

Overall Synthesis Workflow

The transformation from D-glucose to the target glycosyl azide is a sequential process. Each step builds upon the previous one, and the purity of the intermediates is crucial for the overall success.

Caption: Overall workflow for the synthesis of the target glycosyl azide.

Part 1: Peracetylation of D-Glucose to 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose

The initial step involves the protection of all five hydroxyl groups of D-glucose as acetate esters. This is essential to prevent unwanted side reactions in the subsequent steps and to enhance the solubility of the sugar in organic solvents. The choice of catalyst can influence the anomeric selectivity of the product. Using sodium acetate as a catalyst typically favors the formation of the β-anomer, which is thermodynamically more stable.

Underlying Principles and Mechanistic Insights

The acetylation of an alcohol with acetic anhydride is an esterification reaction. In the presence of a basic catalyst like sodium acetate, the acetate ion acts as a nucleophile to activate the acetic anhydride. The alkoxide ions of glucose, formed in equilibrium, then attack the activated acetylating agent. The reaction with the anomeric hydroxyl group can lead to either the α or β-pentaacetate. Under thermodynamic control, the more stable β-anomer, with the bulky acetate group in the equatorial position, is the major product.

Experimental Protocol: Acetylation with Acetic Anhydride and Sodium Acetate

This protocol is adapted from established methods and is known for its reliability and scalability.[1][2][3][4]

Materials:

-

D-glucose (anhydrous)

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Toluene or other suitable organic solvent

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-glucose (e.g., 30.0 g, 0.167 mol), anhydrous sodium acetate (e.g., 5.0 g, 0.061 mol), and toluene (e.g., 250 ml).

-

Add acetic anhydride (e.g., 100 ml, 1.06 mol) to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water (e.g., 500 ml) with stirring to quench the excess acetic anhydride.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose as a white crystalline solid.

| Reagent/Parameter | Quantity/Value | Rationale |

| D-Glucose | 1 equivalent | Starting material. |

| Acetic Anhydride | 5-10 equivalents | Acts as both the acetylating agent and a solvent. An excess ensures complete acetylation. |

| Sodium Acetate | 0.1-1 equivalent | A basic catalyst that facilitates the reaction. |

| Toluene | Sufficient to ensure good stirring | An inert solvent that helps to control the reaction temperature through reflux. |

| Reaction Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 1-3 hours | Sufficient time for the reaction to go to completion. Monitored by TLC. |

| Work-up | Quenching with ice water, neutralization | Decomposes excess acetic anhydride and neutralizes the acetic acid formed. |

| Purification | Recrystallization from ethanol | Provides a highly pure crystalline product, which is essential for the subsequent steps. |

| Typical Yield | 75-95% | The yield can vary depending on the scale and adherence to the protocol. |

Part 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

The second stage of the synthesis involves the conversion of the peracetylated glucose into a glycosyl bromide. The bromide at the anomeric position is an excellent leaving group, activating the sugar for the subsequent nucleophilic substitution. This reaction proceeds with the formation of the thermodynamically less stable α-anomer due to the anomeric effect and the participation of the neighboring acetyl group at C-2.

Underlying Principles and Mechanistic Insights

The reaction of β-D-glucose pentaacetate with hydrogen bromide in acetic acid proceeds via the formation of a resonance-stabilized acetoxonium ion intermediate. The neighboring acetyl group at C-2 participates in the departure of the anomeric acetate group, forming a cyclic intermediate. The subsequent attack of the bromide ion occurs from the axial position, leading to the formation of the α-glycosyl bromide. This neighboring group participation is crucial for the high stereoselectivity of this reaction.

Caption: Simplified mechanism for the formation of acetobromoglucose.

Experimental Protocol: Bromination with HBr in Acetic Acid

This is a widely used and reliable method for the synthesis of acetobromoglucose.[5][6]

Materials:

-

1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose

-

Hydrogen bromide solution in acetic acid (e.g., 33 wt. %)

-

Red phosphorus (optional, as a scavenger for bromine)

-

Chloroform or dichloromethane

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or calcium chloride

Procedure:

-

Dissolve the 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (e.g., 20.0 g, 51.2 mmol) in a minimal amount of chloroform or dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid (e.g., 40 ml of a 33% solution) with stirring.

-

Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ice-cold water (e.g., 200 ml) and chloroform (e.g., 100 ml).

-

Separate the organic layer and wash it sequentially with ice-cold water, saturated aqueous sodium bicarbonate solution (until the effervescence ceases), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.

-

The crude product can often be used directly in the next step or can be purified by recrystallization from a mixture of diethyl ether and petroleum ether.

| Reagent/Parameter | Quantity/Value | Rationale |

| Pentaacetylglucose | 1 equivalent | The starting material for the bromination. |

| HBr in Acetic Acid | Excess | The source of the bromide nucleophile and the acidic catalyst. |

| Reaction Temperature | 0 °C to room temperature | The initial cooling helps to control the exothermic reaction. The reaction then proceeds at room temperature. |

| Reaction Time | 2-3 hours | Sufficient time for the reaction to go to completion, as monitored by TLC. |

| Work-up | Aqueous work-up with bicarbonate wash | Removes the excess acid and purifies the product from water-soluble byproducts. |

| Purification | Recrystallization | Provides the pure α-anomer of the glycosyl bromide. |

| Typical Yield | 80-90% | This reaction is generally high-yielding. |

Part 3: Stereospecific Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Azide

The final step is the nucleophilic substitution of the anomeric bromide with an azide ion. This reaction proceeds via an SN2 mechanism, which results in an inversion of configuration at the anomeric center. Thus, starting from the α-glycosyl bromide, the desired β-glycosyl azide is obtained with high stereoselectivity.

Underlying Principles and Mechanistic Insights

The SN2 (bimolecular nucleophilic substitution) reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. For this to occur, the nucleophile must attack from the side opposite to the leaving group (backside attack). In the case of acetobromoglucose, the bromide is in the axial position in the α-anomer. The azide ion attacks from the equatorial position, leading to the formation of the β-glycosyl azide with the azide group in the equatorial position. This stereochemical outcome is a hallmark of the SN2 mechanism.[7][8]

Caption: SN2 mechanism for the synthesis of the target β-glycosyl azide.

Experimental Protocol: Azidation with Sodium Azide

This protocol provides a reliable method for the synthesis of the target glycosyl azide.[9][10]

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Sodium azide (NaN₃) - Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.

-

Acetone and water (as a solvent mixture)

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (e.g., 10.0 g, 24.3 mmol) in a mixture of acetone (e.g., 100 ml) and water (e.g., 20 ml).

-

Add sodium azide (e.g., 4.7 g, 72.3 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 ml).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or diethyl ether-petroleum ether, to give 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide as a white solid.

| Reagent/Parameter | Quantity/Value | Rationale |

| Acetobromoglucose | 1 equivalent | The electrophile for the SN2 reaction. |

| Sodium Azide | 2-3 equivalents | The nucleophile. An excess is used to drive the reaction to completion. |

| Solvent | Acetone/Water mixture | A polar aprotic/protic solvent mixture that dissolves both the organic substrate and the inorganic azide salt. |

| Reaction Temperature | Room temperature | The reaction proceeds efficiently at room temperature. |

| Reaction Time | Overnight | Allows for the reaction to go to completion. |

| Work-up | Extraction | Separates the organic product from the aqueous phase containing excess sodium azide and other inorganic salts. |

| Purification | Recrystallization | Yields the pure β-anomer of the glycosyl azide. |

| Typical Yield | 85-95% | This SN2 reaction is typically very efficient and high-yielding. |

Conclusion

The synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide from D-glucose is a robust and well-established three-step process that provides a valuable intermediate for glycoconjugation and the synthesis of complex carbohydrates. By understanding the underlying principles of each reaction—peracetylation, bromination with neighboring group participation, and stereospecific SN2 azidation—researchers can confidently and efficiently produce this important building block. The protocols provided in this guide, when executed with care and attention to detail, will enable the successful synthesis of this versatile glycosyl azide, paving the way for further innovations in chemical biology and drug discovery.

References

-

Canadian Science Publishing. (n.d.). THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetobromoglucose. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Retrieved from [Link]

-

Dialnet. (n.d.). Synthesis of a d-Glucopyranosyl Azide: Spectroscopic Evidence for Stereochemical Inversion in the SN2 Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.

-

Organic Syntheses. (n.d.). β-d-GLUCOSE-2,3,4,6-TETRAACETATE. Retrieved from [Link]

- Google Patents. (n.d.). EP1041080B1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose.

-

ResearchGate. (n.d.). Synthetic Methods of ?-D-Glucose Pentaacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a D-Glucopyranosyl Azide: Spectroscopic Evidence for Stereochemical Inversion in the S(N)2 Reaction | Request PDF. Retrieved from [Link]

-

Lakehead University. (n.d.). Chemistry 3719L – Week 13 Synthesis of D-Glucose Pentaacetate. Retrieved from [Link]

-

The Pharmstudent. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). Retrieved from [Link]

-

Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples - Lesson. Retrieved from [Link]

- Google Patents. (n.d.). US4675393A - Process for preparing glucose penta-acetate and xylose tetra-acetate.

-

ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors. Retrieved from [Link]

-

ChemBK. (n.d.). 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid. Retrieved from [Link]

-

YouTube. (2024, May 11). Lec10 - Alkylation and Acetylation of Sugars. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3,4,6‐tetra‐O‐acetyl‐β‐D‐glucopyranosyl azide (70) in.... Retrieved from [Link]

-

A Simplified, One-Pot Preparation of Acetobromosugars from Reducing Sugars. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (2009, July 1). A Simple SN2 Reaction for the Undergraduate Organic Laboratory. Retrieved from [Link]

-

Clutch Prep. (n.d.). Monosaccharides - Acylation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

YouTube. (2020, November 30). Acetylation Reaction Mechanism-Organic Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acetylation of Sugars. Retrieved from [Link]

-

PMC - NIH. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]

-

ChemRxiv. (n.d.). Imidazole Promoted Efficient Anomerization of β- D-Glucose Pentaacetate in Organic Solutions and Solid State. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of A - Glucopyranosyl Azide: Spectroscopic Evidence For Stereochemical Inversion in The S 2 Reaction | PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Transformation of Glycosyl Azides. Retrieved from [Link]

-

IUCr Journals. (n.d.). 2,3,4,6-Tetra-O-acetyl-[beta]-d-glucopyranosyl azide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Stereoselective synthesis of glycosyl azides from anomeric hydroxides via protecting group manipulations. Retrieved from [Link]

-

Semantic Scholar. (n.d.). THE MECHANISMS OF GLUCOSE PENTAACETATE ANOMERIZATION AND LEVOGLUCOSAN FORMATION. Retrieved from [Link]

-

KOPS. (n.d.). Azides in carbohydrate chemistry. Retrieved from [Link]

Sources

- 1. β-D-Glucose pentaacetate synthesis - chemicalbook [chemicalbook.com]

- 2. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 3. EP1041080B1 - Process for the preparation of pentaacetyl-beta-D-glucopyranose - Google Patents [patents.google.com]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. dialnet.unirioja.es [dialnet.unirioja.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

An In-Depth Technical Guide to the NMR Data and Interpretation of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Azide

This compound is a pivotal intermediate in the realm of carbohydrate chemistry and bioconjugation. Its structure combines a fully protected glucose core with a versatile azide functionality at the anomeric position. This unique arrangement makes it a valuable building block for the synthesis of a wide array of glycoconjugates, glycopeptides, and other complex carbohydrate structures. The beta-configuration of the anomeric azide is crucial for mimicking the natural linkages in many biologically important glycans.

The azide group serves as a chemical handle for various ligation reactions, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility have made this compound a go-to molecule for attaching carbohydrates to proteins, lipids, polymers, and small molecules in drug discovery and development.

A thorough understanding of its three-dimensional structure and purity is paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for elucidating the detailed structural features of this molecule in solution, confirming its stereochemistry, and assessing its purity. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR data of this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Conformation

The glucopyranosyl ring of this compound adopts a stable chair conformation (⁴C₁). In this conformation, the bulky acetyl groups and the azide moiety at the anomeric carbon (C-1) all reside in equatorial positions, which minimizes steric hindrance.[1] This stereochemical arrangement is a direct result of the synthetic route, which typically involves an Sₙ2 displacement of an anomeric bromide with an azide anion, leading to an inversion of configuration from the alpha-anomer to the desired beta-anomer.[1]

Caption: Chair conformation of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information regarding the stereochemistry and connectivity of the protons in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Key Features of the ¹H NMR Spectrum:

-

Anomeric Proton (H-1): The signal for the anomeric proton is a crucial diagnostic peak. For the beta-anomer, this signal appears as a doublet with a relatively large coupling constant (J₁,₂), typically in the range of 8-10 Hz. This large coupling constant is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of the beta-configuration in glucopyranosides.

-

Ring Protons (H-2 to H-6): The signals for the other ring protons typically appear in a crowded region between 3.5 and 5.5 ppm. Their exact chemical shifts and multiplicities are influenced by the neighboring acetyl groups and their relative stereochemistry.

-

Acetyl Protons: The four acetyl groups give rise to four distinct singlet signals in the upfield region of the spectrum, typically between 1.9 and 2.1 ppm. The integration of these signals should correspond to three protons each.

Detailed ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.63 | d | 9.1 |

| H-2 | 4.93 | t | 9.4 |

| H-3 | 5.21 | t | 9.4 |

| H-4 | 5.09 | t | 9.7 |

| H-5 | 3.82 | ddd | 9.9, 4.6, 2.4 |

| H-6a | 4.26 | dd | 12.4, 4.6 |

| H-6b | 4.15 | dd | 12.4, 2.4 |

| CH₃ (Ac) | 2.09 | s | - |

| CH₃ (Ac) | 2.04 | s | - |

| CH₃ (Ac) | 2.01 | s | - |

| CH₃ (Ac) | 1.99 | s | - |

Note: The specific assignments of the acetyl singlets can be challenging without further 2D NMR experiments.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule.

Key Features of the ¹³C NMR Spectrum:

-

Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is highly dependent on the nature of the substituent at this position. For glycosyl azides, the C-1 signal is typically found in the range of 85-95 ppm.

-

Ring Carbons (C-2 to C-5): The signals for the other ring carbons appear in the region of 65-75 ppm.

-

C-6 Carbon: The C-6 carbon, being a primary carbon, is typically found further upfield compared to the other ring carbons, usually around 61-63 ppm.

-

Carbonyl Carbons (C=O): The carbonyl carbons of the four acetyl groups resonate in the downfield region of the spectrum, typically between 169 and 171 ppm.

-

Methyl Carbons (CH₃): The methyl carbons of the acetyl groups appear in the upfield region, around 20-21 ppm.

Detailed ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 88.1 |

| C-2 | 72.8 |

| C-3 | 70.4 |

| C-4 | 67.9 |

| C-5 | 74.8 |

| C-6 | 61.8 |

| C=O | 170.6, 170.1, 169.4, 169.3 |

| CH₃ | 20.7, 20.6, 20.5 |

2D NMR for Unambiguous Assignments

While 1D NMR provides significant structural information, unambiguous assignment of all proton and carbon signals often requires 2D NMR experiments.

-

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This is invaluable for tracing the connectivity of the protons around the pyranose ring, starting from an easily identifiable signal like the anomeric proton (H-1).

-

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Setup and Data Acquisition:

-

Instrument: A 500 MHz (or higher field) NMR spectrometer is recommended for optimal signal dispersion, particularly for the crowded ring proton region.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 240-250 ppm, centered around 100 ppm.

-

-

2D NMR Acquisition (COSY and HSQC):

-

Use standard pulse programs provided by the spectrometer software.

-

Optimize the spectral widths in both dimensions to cover the regions of interest.

-

The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.

-

Applications in Drug Development and Research

The well-defined structure of this compound, as confirmed by NMR, is critical for its applications in:

-

Glycoconjugate Synthesis: Serving as a key building block for the synthesis of complex glycans and glycoconjugates with potential therapeutic applications.[2]

-

"Click" Chemistry: Its azide functionality allows for efficient and specific conjugation to alkyne-modified molecules, facilitating the development of targeted drug delivery systems, diagnostic probes, and novel biomaterials.[3]

-

Glycobiology Research: Enabling the synthesis of well-defined carbohydrate structures for studying carbohydrate-protein interactions and the role of glycans in biological processes.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. A combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing definitive proof of the desired beta-stereochemistry at the anomeric center. This detailed structural information is essential for researchers and scientists who rely on this versatile building block for the synthesis of complex carbohydrates and glycoconjugates in the pursuit of new therapeutic agents and a deeper understanding of biological systems.

References

-

Temelkoff, D. P., Norris, P., & Zeller, M. (2004). 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1975-o1976. [Link]

-

Norris, P. (2012). The Synthesis of a β-d-Glucopyranosyl Azide from Acetobromoglucose: A SN2 Reaction Project for the Undergraduate Organic Laboratory. Journal of Chemical Education, 89(1), 125-127. [Link]

-

Dedola, S., Nepogodiev, S. A., Hughes, D. L., & Field, R. A. (2008). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 8), o445–o446. [Link]

-

Temelkoff, D. P., Zeller, M., & Norris, P. (2006). N-glycoside neoglycotrimers from this compound. Carbohydrate Research, 341(9), 1081–1090. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Supporting Information for AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide. Retrieved from [Link]

Sources

A Guide to the Solid-State Architecture of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Azide: A Crystallographic Perspective for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the X-ray crystal structure of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, a pivotal intermediate in glycochemistry and drug development. We delve into the precise three-dimensional arrangement of the molecule, elucidating the conformational features that dictate its reactivity and utility as a synthetic building block. This document details the synthesis and crystallization protocols, presents a comprehensive analysis of the crystallographic data, and explores the structural underpinnings of its applications, particularly in the realm of bioconjugation and medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed structural and mechanistic understanding of this important glycosyl azide.

Introduction: The Significance of a Versatile Glycosyl Donor

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide (C₁₄H₁₉N₃O₉) is a cornerstone of modern carbohydrate chemistry.[1] Its importance lies in the stable, yet reactive, azide functionality at the anomeric (C1) position. This feature makes it an exceptional precursor for a wide range of chemical transformations. The azide group serves as a versatile handle for introducing nitrogen-containing functionalities and is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2]

The stereochemistry at the anomeric center is crucial for the biological activity and synthetic utility of carbohydrates. The β-configuration of this azide is particularly significant, and understanding its precise three-dimensional structure is paramount for predicting its reactivity and designing new synthetic strategies.[1] X-ray crystallography provides an unambiguous method to determine this solid-state conformation, offering insights into bond lengths, angles, and intermolecular interactions that govern its behavior.[1][3] This guide will illuminate these structural details and connect them to the compound's practical applications in fields like drug discovery, where it serves as a building block for synthesizing glycoconjugates, glycopeptides, and potential glycosidase inhibitors.[4][5]

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating the crystal structure begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The established route to 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is a robust, multi-step process that ensures high purity and stereochemical fidelity.[1]

Synthesis Protocol: A Stereospecific Pathway

The synthesis of the title compound is typically achieved via a three-step sequence starting from D-glucose.[1] The choice of this pathway is dictated by the need to control the stereochemistry at the anomeric carbon.

Step-by-Step Synthesis:

-

Peracetylation: D-glucose is first fully acetylated to protect all hydroxyl groups, yielding 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose. This step enhances solubility in organic solvents and activates the anomeric position for subsequent substitution.

-

Bromination: The peracetylated glucose is then treated with a bromine source, such as hydrogen bromide in acetic acid, to form the thermodynamically stable 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).[6] The α-anomer is favored in this equilibrium.

-

Azide Displacement: The crucial step involves the reaction of the α-glycosyl bromide with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF).[6] This reaction proceeds via a stereospecific Sₙ2 mechanism. The azide nucleophile attacks the anomeric carbon from the face opposite to the departing bromide, resulting in an inversion of configuration from α to β.[1][7] This ensures the formation of the desired β-D-glucopyranosyl azide with high stereoselectivity.[6]

The rationale behind this sequence is the reliable control of stereochemistry. The Sₙ2 inversion is a cornerstone of this synthesis, providing a direct and efficient route to the 1,2-trans-configured product.[1][7]

Crystallization Workflow

Obtaining crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. For 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, a straightforward method has proven effective.

Protocol for Single Crystal Growth:

-

Method: Slow evaporation from a supersaturated solution.

-

Solvent System: Hot methanol is the solvent of choice.[1][8]

-

Procedure:

-

Dissolve the purified compound in a minimal amount of hot methanol to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

The vessel is then left undisturbed, allowing for the slow evaporation of the solvent over several days.

-

This gradual process reduces the solubility of the compound, promoting the formation of well-ordered, single crystals suitable for diffraction experiments.[1]

-

Caption: Workflow for growing single crystals of the title compound.

X-ray Crystallographic Analysis

The definitive structure of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide was determined by single-crystal X-ray diffraction.[1][3] This technique provides atomic-resolution data on the molecule's conformation and its packing within the crystal lattice.

Data Collection and Structure Refinement

The crystallographic experiment involves irradiating a single crystal with X-rays and measuring the resulting diffraction pattern.

-

Data Collection: The diffraction data for the title compound were collected at a cryogenic temperature of 100 K.[1][3][8] This is a standard practice to minimize thermal vibrations of the atoms, resulting in a more precise and detailed electron density map.

-

Structure Solution and Refinement: The collected data were used to solve the phase problem and generate an initial electron density map. This map was then used to build a molecular model, which was subsequently refined against the experimental data. The final refined structure yielded low R-factors, indicating a good agreement between the model and the observed diffraction data.[3]

Crystallographic Data Summary

The key parameters from the crystallographic study are summarized in the table below. This data serves as a fingerprint for the solid-state structure of the compound.

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₉N₃O₉ | [1][3] |

| Formula Weight | 373.32 g/mol | [8][9] |

| Crystal System | Orthorhombic | [8] |

| Space Group | P2₁2₁2₁ | [8] |

| Temperature | 100 K | [1][3][8] |

| a (Å) | 7.2970 (3) | [8] |

| b (Å) | 14.7022 (7) | [8] |

| c (Å) | 15.8692 (7) | [8] |

| R-factor (R1) | 0.041 | [3] |

| wR-factor (wR2) | 0.103 | [3] |

| CCDC Number | 255883 | [3][9] |

Structural Insights and Molecular Conformation

The crystal structure reveals the precise three-dimensional architecture of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, confirming its expected stereochemistry and conformational preferences.

Analysis of the Glucopyranosyl Ring

The six-membered glucopyranosyl ring adopts a stable ⁴C₁ chair conformation .[1][3] This is the most common and lowest-energy conformation for D-glucopyranose derivatives. In this arrangement, the substituents on the ring can occupy either axial or equatorial positions.

A key finding from the crystal structure is that all non-hydrogen substituents, including the four acetyl groups and the anomeric azide group, are located in equatorial positions .[1][3] This arrangement minimizes steric hindrance and 1,3-diaxial interactions, contributing to the overall stability of the molecule. The all-equatorial arrangement is a direct consequence of the β-anomeric configuration.

Orientation of the Azide Substituent

The anomeric azide group (N₃) is nearly linear, and its equatorial orientation is a defining feature of the β-anomer.[8] This contrasts with the corresponding α-anomer, where the azide group would be in an axial position.[2][10] This conformational difference has significant implications for the molecule's reactivity. The equatorial azide in the β-anomer is more sterically accessible, which can influence its participation in reactions like the CuAAC.

Caption: Key conformational features of the title compound.

Implications for Drug Development and Chemical Biology

The detailed structural knowledge of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is not merely an academic exercise; it directly informs its application as a synthetic precursor in drug discovery.

-

Predictable Reactivity in "Click Chemistry": The equatorial orientation and steric accessibility of the azide group make it a reliable partner in CuAAC reactions. This has been exploited for the synthesis of 1,4-disubstituted triazole-linked glycoconjugates.[1] The structural data helps rationalize the observed high reactivity of the β-anomer compared to its α-counterpart, where the axial azide is more sterically hindered.[2][10] This predictability is essential for the reliable construction of complex bioactive molecules.

-

Scaffold for Glycomimetics: As a stable and well-characterized building block, it is used to synthesize glycomimetics and inhibitors of carbohydrate-processing enzymes, such as glycosidases.[5] The fixed β-configuration is often a prerequisite for specific binding to enzyme active sites.

-

Synthesis of Glycosylamines: The azide can be readily reduced to an amine, providing access to β-glycosylamines. These are crucial intermediates for synthesizing N-linked glycopeptides and other biologically important molecules.[1][5] The stereochemical integrity, confirmed by the crystal structure, ensures that the desired β-linked product is obtained after reduction.

Conclusion

The X-ray crystal structure of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide provides a definitive, high-resolution snapshot of its solid-state architecture. The analysis confirms the molecule's adoption of a stable ⁴C₁ chair conformation with all bulky substituents occupying equatorial positions, a direct result of its β-anomeric configuration. This structural framework minimizes steric strain and governs the molecule's reactivity, particularly the accessibility of the anomeric azide group. These crystallographic insights are invaluable for researchers in medicinal chemistry and chemical biology, providing a rational basis for the design and synthesis of complex glycoconjugates and other carbohydrate-based therapeutics.

References

-

Temelkoff, D. P., Norris, P., & Zeller, M. (2004). 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide. Acta Crystallographica Section E: Structure Reports Online, E60, o1975–o1976. [Link]

-

Relevant Advances in the Synthesis and Applications of N‐Glycopyranosides. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Flores-Guevara, E., et al. (2024). Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli. RSC Advances. [Link]

-

Temelkoff, D. P., Norris, P., & Zeller, M. (2004). 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide. International Union of Crystallography. [Link]

-

Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. (2020). Taylor & Francis eBooks. [Link]

-

2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Influence of Substitution at the 5α-Position on the Side Chain Conformation of Glucopyranosides. (2019). PMC. [Link]

-

2,3,4,6-Tetra-O-acetyl-[beta]-d-glucopyranosyl azide. (2004). IUCr Journals. [Link]

-

Pavliak, V., & Kovác, P. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D- glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose. Carbohydrate Research. [Link]

-

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Synthesis of a D-Glucopyranosyl Azide: Spectroscopic Evidence for Stereochemical Inversion in the S(N)2 Reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. (2019). NIH. [Link]

-

Chen, C.-C., et al. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules. [Link]

-

Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. (2023). Open Access Pub. [Link]

-

Dedola, S., et al. (2008). 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide. Acta Crystallographica Section C. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl azide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Synthesis of N-glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. This compound | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

role of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide in carbohydrate chemistry

An In-depth Technical Guide to the Role of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl Azide in Carbohydrate Chemistry

Foreword: The Unassuming Power of a Versatile Glycosyl Donor

In the intricate world of carbohydrate chemistry, progress is often marked by the development of stable, versatile, and reactive building blocks. Among these, this compound stands out as a cornerstone intermediate. Its strategic combination of a protected glucose core and a uniquely reactive anomeric azide group has made it an indispensable tool for researchers, synthetic chemists, and drug development professionals. This guide moves beyond a simple recitation of facts to provide a deeper understanding of why this molecule is so crucial, exploring the causality behind its synthesis, the logic of its applications, and the critical safety protocols that govern its use. We will delve into its role as a stable precursor, its celebrated function in bioorthogonal chemistry, and its application in constructing the complex glycoconjugates that are vital to biological function and therapeutic innovation.

Molecular Profile and Stereochemical Significance

This compound is a crystalline solid at room temperature. The acetyl groups serve as protecting groups, rendering the hydroxyls on the pyranose ring inert to many reaction conditions, thereby directing reactivity to the anomeric center.

The most critical structural feature is the beta (β) configuration of the azide group at the anomeric carbon (C-1). This equatorial orientation is a direct result of its synthesis (discussed in Section 2) and is key to its utility, particularly in reactions where stereochemical control is paramount. The six-membered pyranose ring typically adopts a stable chair conformation with the bulky substituents, including the anomeric azide, in equatorial positions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N₃O₉ | [2][3] |

| Molecular Weight | 373.32 g/mol | [2][3] |

| CAS Number | 13992-25-1 | [4] |

| Appearance | White to off-white crystalline solid | Generic Material Data |

| Stereochemistry | β-anomer | [1][5] |

Synthesis: A Study in Stereocontrolled Transformation

The reliable, large-scale availability of this azide is rooted in a well-established, three-step synthetic sequence starting from D-glucose.[1][5] This pathway is a classic example of stereochemical manipulation in carbohydrate chemistry.

The causality of the process is as follows:

-

Peracetylation: D-glucose is fully acetylated to protect all hydroxyl groups, forming the stable β-pentaacetate.

-

Bromination: The anomeric acetate is selectively replaced with bromine using HBr, which proceeds via an oxocarbenium ion intermediate. The thermodynamic product is the α-anomer, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), due to the anomeric effect.

-

Azide Displacement: The crucial step involves the nucleophilic substitution of the axial bromide in the α-anomer with an azide ion (typically from sodium azide). This reaction proceeds via a classic Sₙ2 mechanism , which dictates an inversion of configuration at the anomeric center. The incoming azide nucleophile attacks from the face opposite to the leaving bromide group, resulting in the stereospecific formation of the desired this compound.[1]

Caption: Synthetic pathway from D-glucose to the target glycosyl azide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous DMF.

-

Azide Addition: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product as a white crystalline solid.

Core Applications in Modern Glycochemistry

The utility of this compound stems from the unique reactivity of the azide moiety, which serves as a stable yet versatile functional handle.

The Gateway to Bioorthogonal "Click" Chemistry

The most prominent application of this glycosyl azide is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction provides a highly efficient and bioorthogonal method for covalently linking the sugar to other molecules.[7][8][9]

Mechanism Insight: The azide group acts as a 1,3-dipole that reacts with a terminal alkyne in the presence of a Cu(I) catalyst. This cycloaddition is exceptionally robust, proceeding with high regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole ring. The triazole linkage is chemically inert and mimics the geometry of a peptide bond, making it an ideal linker in biological systems.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide - Advanced Biochemicals [advancedbiochemicals.com]

- 4. Azide sugars [chemsynlab.com]

- 5. N-glycoside neoglycotrimers from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles [beilstein-journals.org]

- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biosynth.com [biosynth.com]

Introduction: The Versatility and Utility of Glycosyl Azides in Modern Glycoscience

Sources

- 1. researchgate.net [researchgate.net]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Glycosyl azides as building blocks in convergent syntheses of oligomeric lactosamine and Lewis(x) saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N -glycosyl amides: conformational analysis and evaluation as inhibitors of β-galactosidase from E. coli - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07763B [pubs.rsc.org]

- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular glycosylation [beilstein-journals.org]

- 10. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

An In-Depth Technical Guide to the Stability and Storage of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Introduction: The Role of a Versatile Glycosylation Precursor

This compound is a pivotal intermediate in modern glycochemistry and bioconjugation chemistry. Its structure combines a fully protected glucose core with a reactive azide moiety at the anomeric position, making it an ideal and stable precursor for a multitude of synthetic transformations. Primarily, it serves as a key building block for the synthesis of 1,2,3-triazoles via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This reaction's reliability and specificity have positioned glycosyl azides as indispensable tools for constructing neoglycoconjugates, glycopeptides, and carbohydrate-based drug candidates.[1][3]

Given its utility, maintaining the chemical integrity of this reagent from receipt to reaction is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities that complicate reaction outcomes and subsequent purifications. This guide, grounded in established chemical principles and supplier recommendations, provides a comprehensive overview of the factors influencing the stability of this compound and outlines authoritative protocols for its optimal storage and handling.

Section 1: Physicochemical and Structural Properties

Understanding the inherent properties of this compound is fundamental to appreciating its stability profile. The molecule's reactivity is dominated by two key features: the energetic azide group at the anomeric (C1) position and the four acetyl ester protecting groups.

Core Compound Specifications

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-azidooxan-2-yl]methyl acetate | [4][5] |

| CAS Number | 13992-25-1 | [6] |

| Molecular Formula | C₁₄H₁₉N₃O₉ | [4][5][6] |

| Molecular Weight | 373.32 g/mol | [5] |

| Appearance | White Crystalline Solid / Powder | [7] |

| Anomeric Configuration | Beta (β) | [2] |

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Section 2: Chemical Stability Profile and Degradation Pathways

The long-term viability of the title compound hinges on mitigating three primary degradation risks: thermal decomposition, hydrolysis, and photolysis. While generally considered a relatively stable compound for laboratory use[8], awareness of its latent instabilities is critical for researchers.

Thermal Stability

Organic azides are energetic compounds that can decompose exothermically upon heating.[9][10] While the peracetylated sugar scaffold lends considerable stability compared to smaller, more volatile organic azides, exposure to high temperatures should be avoided. The primary thermal degradation pathway involves the loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate, which can then undergo various rearrangements or reactions, leading to a complex mixture of byproducts.

-

Causality: The N-N triple bond in the azide group is the molecule's most labile point. Thermal energy can overcome the activation barrier for N₂ extrusion.

-

Practical Implication: Avoid heating the solid compound or its solutions unnecessarily. Reactions involving this azide, such as CuAAC, are typically run at or slightly above room temperature, well below its decomposition threshold.

Hydrolytic Stability

The four acetyl groups are esters and are therefore susceptible to hydrolysis under either acidic or basic conditions.

-

Base-Catalyzed Hydrolysis: Conditions such as aqueous sodium bicarbonate, ammonia, or amines will readily cleave the acetyl groups, starting with the most accessible ones, to yield partially or fully deprotected glycosyl azides. This is a common synthetic procedure (e.g., Zemplén deacetylation) but an undesirable outcome during storage.

-

Acid-Catalyzed Hydrolysis: Strong acidic conditions can also promote ester hydrolysis. Furthermore, very harsh acidic conditions risk cleaving the anomeric C-N bond, leading to the loss of the azide functionality altogether.

-

Causality: The ester linkages are electrophilic and prone to nucleophilic attack by water or hydroxide ions. This process is catalyzed by acid or base.

-

Practical Implication: The compound should be stored in a dry environment, and its solutions should be prepared in anhydrous, neutral solvents. Contact with moisture, especially atmospheric humidity over long periods, can lead to gradual deacetylation.

Photostability

Glycosyl azides can be sensitive to ultraviolet (UV) radiation. Photolysis can also induce the elimination of N₂, similar to the thermal pathway. Studies have shown that UV irradiation of glycosyl azides can lead to their degradation, sometimes resulting in the formation of the next-lower aldose (e.g., D-arabinose from a D-glucosyl azide).[11]

-

Causality: The azide functional group can absorb UV light, promoting it to an excited state that readily fragments.

-

Practical Implication: The compound should be stored in an amber vial or otherwise protected from direct light to prevent photochemical decomposition.

Potential Degradation Pathways Diagram

Caption: Major degradation pathways for the title compound under stress conditions.

Section 3: Authoritative Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy for preserving the quality and ensuring the experimental reproducibility of this compound.

Recommended Storage Conditions

The consensus among major chemical suppliers is clear: the compound requires refrigerated storage to ensure long-term stability. While it may be shipped at ambient temperature due to its relative stability over short durations[6][12], extended storage at room temperature is not advised.

| Parameter | Recommendation | Rationale |

| Temperature | 0°C to 8°C (Refrigerate) | Minimizes the rate of potential hydrolytic, thermal, and photolytic degradation. This is the standard condition cited by multiple suppliers.[4][7] Some sources may specify 4°C[6][12] or even -20°C[13] for maximum longevity. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents the ingress of atmospheric moisture, which can cause hydrolysis of the acetyl ester groups over time. |

| Light | Store in a light-proof container (e.g., amber glass vial). | Protects the azide functionality from potential UV-induced photolytic degradation.[11] |

| Container | Use a tightly sealed vial with a chemically resistant cap and liner. | Prevents contamination and moisture ingress. |

Experimental Protocol: Safe Handling and Aliquoting

This protocol ensures that the bulk material is not repeatedly exposed to ambient conditions, which is a primary cause of degradation over time.

-

Equilibration: Before opening, remove the sealed container from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes.

-

Expertise & Causality: This is a critical, often overlooked step. Opening a cold vial immediately will cause atmospheric moisture to condense on the cold solid, introducing water and compromising the compound's integrity through hydrolysis.

-

-

Inert Atmosphere Purge: Once equilibrated, open the container in a controlled environment, preferably within a glove box or by carefully purging the vial headspace with a gentle stream of dry argon or nitrogen.

-

Trustworthiness: This practice creates a self-validating system by actively displacing moisture- and oxygen-laden air, ensuring the compound is only exposed to a dry, non-reactive atmosphere.

-

-

Dispensing: Quickly weigh the desired amount of the compound into a separate, tared vessel. Avoid using metal spatulas that may be reactive; a clean, dry glass or PTFE-coated spatula is preferable.

-

Aliquoting (Recommended): For long-term use, it is highly advisable to divide the newly received bulk material into several smaller, single-use vials. Perform this under an inert atmosphere.

-

Expertise & Causality: Aliquoting prevents the entire stock from being subjected to repeated temperature cycles and brief atmospheric exposures each time a small amount is needed. This preserves the integrity of the unused portions.

-

-

Resealing and Storage: Tightly reseal the main container (and any new aliquots), ensuring the cap liner is properly seated. Use paraffin film to wrap the cap and vial junction for an extra barrier against moisture. Place the sealed vial(s) back into refrigerated storage (0-8°C), protected from light.

Handling and Aliquoting Workflow Diagram

Caption: Recommended workflow for safely handling and dispensing the compound.

Conclusion

This compound is a robust and versatile reagent when its chemical sensitivities are respected. Its long-term stability is reliably maintained by adherence to a simple but strict set of conditions: refrigeration (0-8°C), exclusion of moisture, and protection from light. By implementing the handling protocols outlined in this guide, researchers and drug development professionals can ensure the compound's high purity is preserved, leading to more reliable and reproducible scientific outcomes. The causality is clear: preventing exposure to thermal, hydrolytic, and photolytic stressors is the key to safeguarding the integrity of this valuable synthetic building block.

References

-

Györgydeák, Z., Szilágyi, L., & Paulsen, H. (1994). Synthesis, Structure and Reactions of Glycosyl Azides. Journal of Carbohydrate Chemistry, 12(2), 139-160. Retrieved from [Link]

-

ChemBK. (2024). 2,3,4,6-TETRA-O-ACETYL-1-DEOXY-BETA-D-GLUCOPYRANOSYL AZIDE. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Transformation of Glycosyl Azides. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2023). Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors. Retrieved from [Link]

-

KOPS - University of Konstanz. (2010). Azides in carbohydrate chemistry. Retrieved from [Link]

-

MDPI. (2017). Synthesis of Glycosides by Glycosynthases. Retrieved from [Link]

-

ResearchGate. (2004). 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2009). 2,3,4,6-Tetra-O-acetyl-α-d-glucopyranosyl azide. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Retrieved from [Link]

-

Sci-Hub. (2009). ChemInform Abstract: Synthesis and Transformation of Glycosyl Azides. Retrieved from [Link]

-

PubMed Central (NIH). (2017). Synthesis of Glycosides by Glycosynthases. Retrieved from [Link]

-

ResearchGate. (2014). A study on the thermal stability of organic azides. Retrieved from [Link]

-

BazTech. (2022). Modification of the Physical and Thermal Properties of Glycidyl Azide Polymer Through the Formation of a Star-Shaped Polymer. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1974). Photochemistry of Glycosyl Azides. Retrieved from [Link]

-

RSC Publishing. (2022). Towards a hydrolysis stable artificial base pair with C-glycosides. Retrieved from [Link]

-

ResearchGate. (2021). Effects of ester-terminated glycidyl azide polymer on the thermal stability and decomposition of GAP by TG-DSC-MS-FTIR and VST. Retrieved from [Link]

-

ResearchGate. (2022). Modification of the Physical and Thermal Properties of Glycidyl Azide Polymer Through the Formation of a Star-Shaped Polymer. Retrieved from [Link]

-

PubMed Central (NIH). (2023). Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. Retrieved from [Link]

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. synthose.com [synthose.com]

- 5. This compound | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. synthose.com [synthose.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Modification of the Physical and Thermal Properties of Glycidyl Azide Polymer Through the Formation of a Star-Shaped Polymer - Central European Journal of Energetic Materials - Tom Vol. 19, no. 3 (2022) - BazTech - Yadda [yadda.icm.edu.pl]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. usbio.net [usbio.net]

- 13. carbosynusa.com [carbosynusa.com]

Foreword: Navigating the Energetic Landscape of Glycosyl Azides

An In-depth Technical Guide to the Safe Synthesis and Handling of Acetylated Glucopyranosyl Azide

For Researchers, Scientists, and Drug Development Professionals

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide and its analogs are indispensable tools in modern chemical biology and drug development. As key building blocks for "click chemistry," they enable the precise, bioorthogonal conjugation of carbohydrates to a vast array of molecules, facilitating research in glycan imaging, proteomics, and targeted drug delivery.[1][2] The azide functional group, however, classifies these compounds as energetic materials, demanding a heightened level of awareness and stringent safety protocols.[3] This guide, designed for the discerning researcher, moves beyond a mere recitation of rules. It provides a deep, mechanistic understanding of the hazards involved and offers a framework for the safe and effective use of these powerful reagents, ensuring that scientific advancement does not come at the cost of laboratory safety.

Hazard Profile and Risk Assessment: Understanding the Azido Group

Organic azides are defined by their energetic nature, capable of rapid decomposition when subjected to external energy sources like heat, light, friction, or mechanical shock.[4][5] The stability of any given organic azide is intrinsically linked to its molecular structure. A thorough risk assessment is therefore the foundational step before any experimental work commences.

The Intrinsic Instability: Key Predictive Metrics

Two widely accepted guidelines help in assessing the potential explosive hazard of an organic azide:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio is a primary indicator of stability. A higher proportion of nitrogen atoms, particularly within the azide "explosophore," increases the energetic potential of the molecule.[4] For 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (C₁₄H₁₉N₃O₉), the C/N ratio is 14/3 ≈ 4.67.

-

Rule of Six: This principle states that a compound should have at least six carbon atoms (or other similarly sized atoms) for every energetic functional group (e.g., azide, nitro, diazo) to provide sufficient "dilution," rendering it relatively safe for handling.[3][4]

The following table provides a general framework for risk assessment based on these rules:

| C/N Ratio | Rule of Six Compliance | Risk Level | Handling and Scale Recommendations |

| > 3 | Compliant | Low to Moderate | Can be isolated and stored with precautions. Scale should be carefully considered and approved. |

| 1 to 3 | Non-Compliant | High | Should ideally be used or quenched immediately after synthesis. Store as a dilute solution (<1 M) at low temperature (-18°C) and protected from light.[4][6] Limit scale to < 5 grams.[6] |

| < 1 | Non-Compliant | Extreme | Should never be isolated. Must be generated and used in situ as a transient intermediate and as the limiting reagent.[6] Limit scale to < 1 gram.[6] |

Based on these metrics, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide falls into the Low to Moderate risk category. However, this assessment does not negate the need for stringent safety protocols. The presence of the azide group mandates that it be treated as a potentially explosive compound at all times.

Chemical Incompatibilities: A Critical Consideration

The azide functional group is highly reactive and incompatible with a range of common laboratory reagents. These incompatibilities can lead to the formation of dangerously explosive compounds or the violent decomposition of the azide itself.

-

Acids: Contact with acids, including Lewis acids, can lead to the formation of hydrazoic acid (HN₃). Hydrazoic acid is a highly toxic, volatile, and dangerously explosive gas.[4][7] All azide waste streams must be kept separate from acidic waste.[4]

-

Heavy Metals: Azides can react with heavy metals (e.g., copper, lead, mercury, silver, iron) and their salts to form highly shock-sensitive and explosive metal azides.[4][5] This is a critical consideration for both reaction setup and waste disposal. Never use metal spatulas for handling azides.[3][6]

-

Halogenated Solvents: Solvents like dichloromethane (DCM) and chloroform must be strictly avoided. They can react with azides to form di- and tri-azidomethane, respectively, which are extremely unstable and explosive.[4][8]

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to violent reactions.[9]

The following diagram illustrates the critical decision-making process for handling organic azides based on their inherent stability and chemical environment.

Synthesis Protocol: Stereoselective Preparation of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Azide

The synthesis of β-glycosyl azides is a well-established procedure, typically proceeding via an Sₙ2 reaction on an activated glycosyl donor, such as a glycosyl bromide.[10] This method ensures high stereoselectivity, yielding the thermodynamically favored β-anomer.

Causality of Experimental Choices

-

Starting Material: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose is a stable, commercially available starting material. The acetyl protecting groups enhance solubility in organic solvents and prevent unwanted side reactions at the hydroxyl groups.

-

Activation: Hydrogen bromide (HBr) in acetic acid is used to convert the anomeric acetate into the more reactive α-glycosyl bromide (acetobromoglucose). The reaction proceeds with inversion of stereochemistry at the anomeric center.

-

Azide Displacement: Sodium azide (NaN₃) serves as the nucleophile. The reaction is an Sₙ2 displacement of the bromide, which results in a second inversion at the anomeric center, yielding the desired β-glycosyl azide.[10] This stereospecificity is a key advantage of this synthetic route.

-

Solvent System: A biphasic system (e.g., chloroform/water or DCM/water) with a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) is often employed to facilitate the reaction between the organic-soluble glycosyl bromide and the water-soluble sodium azide.

Step-by-Step Experimental Protocol

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a properly functioning chemical fume hood, behind a blast shield.[5][6]

Materials:

-

1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose

-

33% Hydrogen bromide in acetic acid

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM) or Chloroform (Note: Use with extreme caution and ensure no direct mixing with pure azide reagents)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), optional

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Preparation of the Glycosyl Bromide (Acetobromoglucose):

-

Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a minimal amount of the reaction solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 33% HBr in acetic acid dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up and Isolation of the Glycosyl Bromide:

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with DCM or chloroform.

-

Wash the combined organic layers sequentially with ice-cold water and saturated NaHCO₃ solution until the aqueous layer is no longer acidic.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. CAUTION: Do not heat the mixture excessively during rotary evaporation.[5] The crude α-glycosyl bromide is often used immediately in the next step without further purification.

-

-

Azide Displacement Reaction:

-

Dissolve the crude glycosyl bromide in a suitable solvent (e.g., acetone or acetonitrile).

-

In a separate flask, dissolve sodium azide in water.

-

Add the sodium azide solution to the glycosyl bromide solution at room temperature with vigorous stirring. If using a biphasic system, add the phase-transfer catalyst.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.

-

-

Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide as a white solid.[11] Never use distillation or sublimation for purification. [8]

-

Characterization

The product should be characterized by standard spectroscopic methods:

-

¹H NMR: To confirm the structure and the β-anomeric configuration (typically a large J-coupling constant between H-1 and H-2).

-

¹³C NMR: To confirm the number and type of carbon atoms.

-

FTIR: To confirm the presence of the characteristic azide stretch (around 2100 cm⁻¹).

Safe Handling and Storage: A Culture of Vigilance

The safe handling of acetylated glucopyranosyl azide is paramount. Adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

-

Eye Protection: Chemical splash goggles and a full-face shield must be worn.[12]

-

Body Protection: A flame-resistant lab coat and appropriate gloves (e.g., nitrile) are required.[6]

-

Engineering Controls: All work must be conducted in a certified chemical fume hood.[6] A blast shield must be positioned between the user and the experiment at all times.[5][13]

Handling Procedures

-

Scale: Always use the smallest quantity of azide necessary for the experiment.[3]

-

Utensils: Use only plastic, ceramic, or Teflon-coated spatulas. Never use metal spatulas. [4][8]

-

Glassware: Avoid using glassware with ground glass joints, as friction can be an ignition source.[5][6] If unavoidable, ensure joints are well-lubricated.

-

Temperature: Avoid heating organic azides unless absolutely necessary and only on a small scale with appropriate safety measures. Thermal decomposition can be initiated at surprisingly low temperatures.[14]

-

Environment: Keep the work area clear of unnecessary equipment and chemicals.[5] Clearly label all containers and post a warning sign on the fume hood indicating an azide experiment is in progress.[5]

Storage

-

Store synthesized azides in tightly sealed, clearly labeled containers (amber glass is preferred to protect from light).[4]

-

Store at reduced temperatures (refrigerator or freezer) and away from sources of heat, light, shock, and friction.[3][5]

-

Store separately from incompatible materials, especially acids and heavy metals.[5]

Emergency Procedures: Preparedness and Response